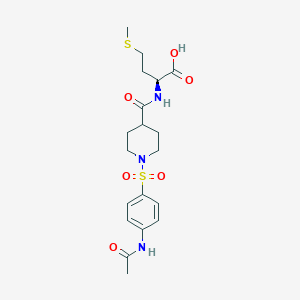
C19H27N3O6S2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C19H27N3O6S2 Dofetilide N-oxide . It is a metabolite of the antiarrhythmic agent dofetilide, which is used to treat irregular heartbeats. This compound is significant in the field of medicinal chemistry due to its role in prolonging the intracellular action potential duration in cardiac tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dofetilide N-oxide can be synthesized through the oxidation of dofetilide. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
Industrial production of Dofetilide N-oxide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Dofetilide N-oxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent compound, dofetilide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dofetilide.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Dofetilide N-oxide has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of drug metabolism.
Biology: Investigated for its effects on cardiac ion channels and its potential role in arrhythmia treatment.
Medicine: Studied for its pharmacokinetics and pharmacodynamics in the development of antiarrhythmic drugs.
Industry: Used in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
Dofetilide N-oxide exerts its effects by interacting with cardiac ion channels, particularly the potassium channels. It prolongs the action potential duration by inhibiting the rapid component of the delayed rectifier potassium current (I_Kr). This action helps to stabilize the cardiac rhythm and prevent arrhythmias .
Comparison with Similar Compounds
Similar Compounds
Dofetilide: The parent compound, used as an antiarrhythmic agent.
Sotalol: Another antiarrhythmic agent with similar effects on potassium channels.
Amiodarone: A widely used antiarrhythmic with a broader spectrum of action.
Uniqueness
Dofetilide N-oxide is unique due to its specific interaction with cardiac ion channels and its role as a metabolite of dofetilide. Unlike other antiarrhythmics, it provides a distinct profile in terms of its pharmacokinetics and pharmacodynamics, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C19H27N3O6S2 |
|---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
(2S)-2-[[1-(4-acetamidophenyl)sulfonylpiperidine-4-carbonyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C19H27N3O6S2/c1-13(23)20-15-3-5-16(6-4-15)30(27,28)22-10-7-14(8-11-22)18(24)21-17(19(25)26)9-12-29-2/h3-6,14,17H,7-12H2,1-2H3,(H,20,23)(H,21,24)(H,25,26)/t17-/m0/s1 |
InChI Key |
XPCLHLAYPMAYTR-KRWDZBQOSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N[C@@H](CCSC)C(=O)O |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC(CCSC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















